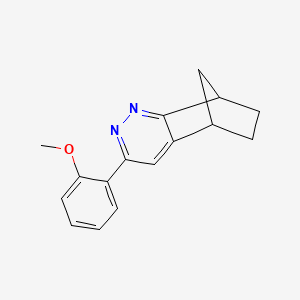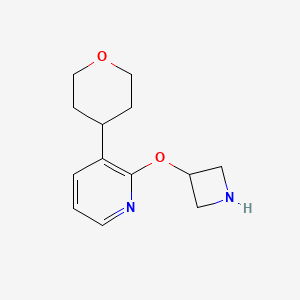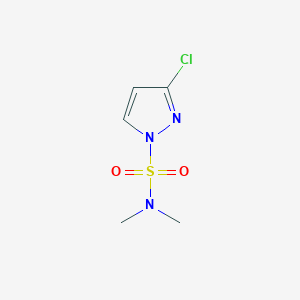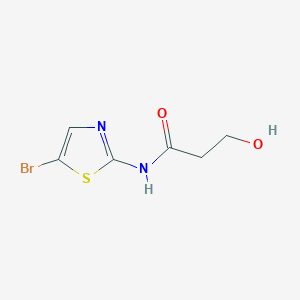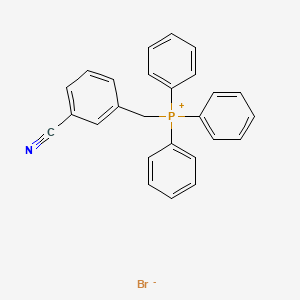
(3-Cyanobenzyl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyanobenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a benzyl group substituted with a cyano group at the meta position. The bromide ion acts as the counterion to balance the charge. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of Wittig reagents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanobenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3-cyanobenzyl) bromide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction can be optimized using microwave irradiation, which significantly reduces the reaction time and improves the yield. For instance, the reaction can be conducted at 60°C for 30 minutes under microwave irradiation to achieve quantitative yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions: (3-Cyanobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Wittig Reactions: As a Wittig reagent, it reacts with carbonyl compounds to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are typically used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction: The primary product is (3-aminobenzyl)triphenylphosphonium bromide.
Oxidation: The primary product is (3-carboxybenzyl)triphenylphosphonium bromide.
科学研究应用
(3-Cyanobenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, particularly in the formation of alkenes via Wittig reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Cyanobenzyl)triphenylphosphonium bromide primarily involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. The ylide then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide. The cyano group can also participate in various reactions, influencing the reactivity and selectivity of the compound.
相似化合物的比较
- (3-Carboxypropyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
Comparison: (3-Cyanobenzyl)triphenylphosphonium bromide is unique due to the presence of the cyano group, which imparts distinct reactivity and selectivity compared to other similar compounds. For instance, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group instead of a cyano group, leading to different chemical behavior and applications .
属性
CAS 编号 |
24722-19-8 |
|---|---|
分子式 |
C26H21NP+ |
分子量 |
378.4 g/mol |
IUPAC 名称 |
(3-cyanophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C26H21NP/c27-20-22-11-10-12-23(19-22)21-28(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19H,21H2/q+1 |
InChI 键 |
ULNCTZJZNJCVFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(cyclopropanecarboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B8661738.png)
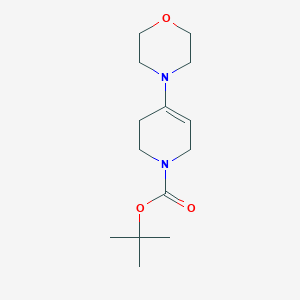
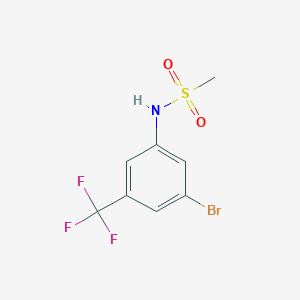

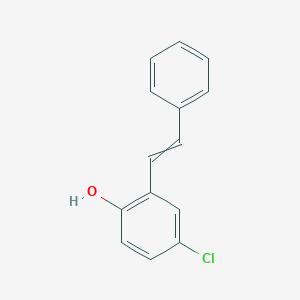
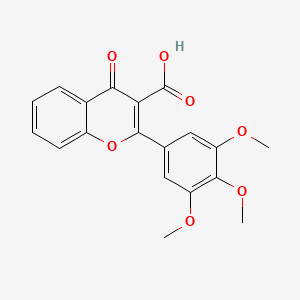
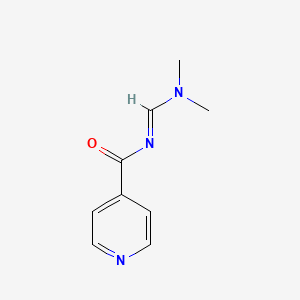
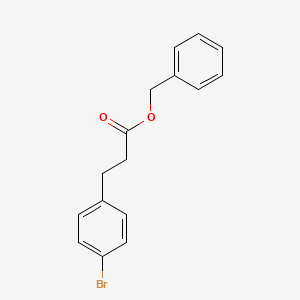
![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5,6-dihydro-5-(propylamino)-, (5R)-](/img/structure/B8661801.png)
